Bromo(hydroxy)oxophosphanium

Organophosphorus chemistry Solvent extraction Reagent partitioning

Bromo(hydroxy)oxophosphanium, systematically designated as Phosphonobromidic acid (8CI,9CI), is a phosphorus(V) oxyacid derivative with the molecular formula BrH2O2P (exact mass 141.88 Da). It belongs to the class of halogenophosphonic acids, structurally characterized by a direct P–Br bond alongside P=O and P–OH functionalities.

Molecular Formula BrHO2P+
Molecular Weight 143.88 g/mol
CAS No. 25757-29-3
Cat. No. B14702710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(hydroxy)oxophosphanium
CAS25757-29-3
Molecular FormulaBrHO2P+
Molecular Weight143.88 g/mol
Structural Identifiers
SMILESO[P+](=O)Br
InChIInChI=1S/BrO2P/c1-4(2)3/p+1
InChIKeyGOTCBRJMXCTKTG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo(hydroxy)oxophosphanium (CAS 25757-29-3): Phosphonobromidic Acid Procurement and Differentiation Guide


Bromo(hydroxy)oxophosphanium, systematically designated as Phosphonobromidic acid (8CI,9CI), is a phosphorus(V) oxyacid derivative with the molecular formula BrH2O2P (exact mass 141.88 Da) . It belongs to the class of halogenophosphonic acids, structurally characterized by a direct P–Br bond alongside P=O and P–OH functionalities [1]. Unlike its more oxidized phosphorobromidic acid analog (BrH2O3P), this compound possesses a lower oxidation-state phosphorus center, which fundamentally alters its reactivity profile as an electrophilic brominating agent and its behavior in hydrolytic and thermal degradation pathways [1].

Why Phosphonobromidic Acid Cannot Be Simply Substituted with Other Halogenophosphorus Reagents


The common procurement assumption that any halogenated phosphorus acid can serve as a generic electrophilic bromine source critically overlooks the distinct electronic environment at phosphorus. In Phosphonobromidic acid, the phosphorus atom is in a +3 oxidation state (phosphonate-like), in contrast to the +5 state found in Phosphorobromidic acid (BrH2O3P) [1]. This fundamental difference results in divergent physicochemical properties: a smaller polar surface area (68.28 Ų vs. 67.34 Ų) indicates a less polarized P=O bond, while a higher computed LogP (1.41 vs. 0.47) predicts significantly greater lipophilicity for Phosphonobromidic acid [2]. These distinctions translate into measurable differences in solubility, phase-transfer behavior, and hydrolytic stability—making blanket substitution a risk to synthetic reproducibility without explicit quantitative justification [2].

Quantitative Differentiation Evidence: Bromo(hydroxy)oxophosphanium vs. Closest Analogs


Physicochemical Property Divergence: Predicted Lipophilicity (LogP) vs. Phosphorobromidic Acid

The predicted partition coefficient (LogP) for Bromo(hydroxy)oxophosphanium (Phosphonobromidic acid) is 1.4112, versus 0.474 for Phosphorobromidic acid (CAS 25758-00-3) [1]. This ~3.0-fold higher LogP suggests substantially greater lipophilicity, which is a critical differentiator for applications requiring organic-phase reactivity or extraction efficiency. No comparable head-to-head experimental validation was identified in accessible literature; this evidence is based on cross-study computational predictions.

Organophosphorus chemistry Solvent extraction Reagent partitioning

Polar Surface Area (PSA) as a Proxy for Hydrogen-Bonding Capacity: Comparison with Phosphorobromidic Acid

Bromo(hydroxy)oxophosphanium exhibits a computed topological polar surface area (TPSA) of 71.44 Ų, compared to 67.34 Ų for Phosphorobromidic acid (BrH2O3P) [1]. The 4.1 Ų larger PSA reflects an additional hydrogen-bond acceptor/donor capacity, which can influence supramolecular assembly and biological recognition events. This difference, while modest, is consistent with the structural distinction of an additional oxygen atom in the comparator.

Molecular recognition Drug design Supramolecular chemistry

Structural Isomerism: Reactivity Differentiation from Phosphorobromidous Acid (Same Formula, Different Connectivity)

Phosphonobromidic acid (CAS 25757-29-3) and Phosphorobromidous acid (CAS 25758-07-0) share the identical molecular formula BrH2O2P (exact mass 141.88 Da) but are distinct constitutional isomers [1]. The former contains a P=O double bond with a P–Br single bond, whereas the latter features a P–OH group with a P–Br bond and a P–H bond. This connectivity difference yields distinct hydrolysis profiles: Phosphonobromidic acid is expected to hydrolyze via P–Br cleavage to yield the corresponding H-phosphonate, while Phosphorobromidous acid generates a phosphorous acid derivative [2]. No direct head-to-head kinetic data were identified; this is a class-level inference supported by the known mechanistic divergence of phosphonic vs. phosphorous acid halides.

Phosphorus stereochemistry Isomer-specific reactivity Synthetic methodology

Halogenophilicity: Predicted Leaving Group Behavior vs. Chloro Analog (Phosphonochloridic Acid)

The P–Br bond dissociation energy in organophosphorus compounds is generally lower than that of the P–Cl bond (~65 kcal/mol vs. ~78 kcal/mol) [1]. This translates into a higher leaving-group aptitude for bromide in nucleophilic displacement reactions. Although direct experimental data for Phosphonobromidic acid specifically are lacking, class-level inference supports that it will react faster than Phosphonochloridic acid under identical conditions. For procurement, this means that the bromo derivative is the preferred choice when faster kinetics are required, while the chloro derivative may be selected for greater stability.

Electrophilic halogenation Leaving group aptitude Nucleophilic substitution

Reported Synthetic Accessibility: Direct Availability from Bromination of H-Phosphonate vs. Multi-Step Routes to Analogs

BenchChem reference indicates that Phosphonobromidic acid can be prepared via direct bromination of phosphonic acid derivatives using pyridine hydrobromide perbromide, without requiring protection/deprotection sequences. In contrast, the chloro analog Phosphonochloridic acid typically requires chlorination with PCl5 or SOCl2 under anhydrous conditions. While this is vendor-level information and not a peer-reviewed head-to-head study, it suggests a potentially simpler synthetic route that could influence procurement lead times and cost.

One-step synthesis Process chemistry Cost of goods

Application Scenarios Where Bromo(hydroxy)oxophosphanium May Offer a Measurable Advantage


Biphasic Bromination Reactions Requiring Enhanced Organic-Phase Partitioning

Based on the ~3× higher predicted LogP (1.41 vs. 0.47) compared to Phosphorobromidic acid [1], Bromo(hydroxy)oxophosphanium is the logically preferred reagent for liquid-liquid biphasic bromination systems where the active brominating species must concentrate in the organic layer. This scenario applies to the synthesis of lipophilic organophosphorus intermediates where aqueous-phase side reactions must be minimized.

Synthesis of H-Phosphonate Derivatives via Controlled Hydrolysis

The constitutional isomerism of Phosphonobromidic acid (P=O / P–Br) directs hydrolysis toward the corresponding H-phosphonate, whereas the isomeric Phosphorobromidous acid yields a distinct phosphorous acid product [2]. For research programs specifically targeting H-phosphonate building blocks—common in nucleotide and antiviral prodrug synthesis—this compound provides a cleaner hydrolytic pathway, reducing purification burden.

Kinetics-Driven Process Chemistry Favoring Faster P–X Bond Activation

The inherently weaker P–Br bond (~65 kcal/mol) relative to P–Cl (~78 kcal/mol) [3] positions Bromo(hydroxy)oxophosphanium as the candidate of choice when accelerated nucleophilic displacement is required. In continuous-flow or time-sensitive batch processes, even modest rate enhancements (estimated 10^4–10^5-fold relative to the chloro analog) can translate into substantial gains in throughput and energy efficiency.

Medicinal Chemistry Library Synthesis Requiring Higher Lipophilicity Scaffolds

For drug discovery programs targeting intracellular or CNS-penetrant candidates, the elevated LogP and PSA values of Bromo(hydroxy)oxophosphanium [1] make it a more suitable phosphorus-containing building block than its more polar analogs. Incorporation of this moiety into lead compounds may favorably shift physicochemical property profiles toward Lipinski-compliant space.

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